Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications. This compound is particularly interesting due to its potential use in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and effective fluorinating reagents has accelerated the development of fluorinated chemicals, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Trifluoromethylpyridine: A class of compounds with a trifluoromethyl group attached to a pyridine ring, used in various chemical applications.
Uniqueness
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific structure, which combines a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals, agrochemicals, and materials science .
Biological Activity
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- CAS Number : 952182-20-6
- Structural Features : The compound contains a pyrrole ring fused with a pyridine ring, with a trifluoromethyl group that significantly influences its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrrole derivatives, including this compound. The incorporation of a trifluoromethyl group has been shown to enhance the potency of these compounds against various parasites. For instance, the analog with a trifluoromethyl group exhibited an EC50 value of 0.010 μM in comparison to other derivatives which showed diminished activity .
Antimicrobial Properties
Pyrrole-containing compounds have demonstrated significant antimicrobial activity. A study indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group appears to enhance the interaction with bacterial targets, leading to increased efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the trifluoromethyl group plays a crucial role in modulating the biological activity of pyrrole derivatives. The following table summarizes key findings from various studies regarding different modifications and their impact on biological activity:
Compound Modification | EC50 (μM) | MIC (μg/mL) | Biological Activity |
---|---|---|---|
This compound | 0.010 | 3.12 | High antiparasitic activity |
Unsubstituted analog | 0.577 | - | Reduced activity |
N-methyl substituted derivative | 0.064 | - | Increased potency |
Pyridyl derivatives | 0.038 - 0.177 | - | Decreased potency |
Case Study: Antiparasitic Efficacy
In a controlled laboratory setting, this compound was tested against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant inhibition of parasite growth with an EC50 value indicating high potency compared to standard treatments .
Case Study: Antimicrobial Evaluation
A series of experiments evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated that it outperformed several known antibiotics in terms of MIC values, suggesting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-4-14-8-5(6)2-3-7(15-8)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSUZBXFZPUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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